molecular formula C7H3BrFN3O2 B6320788 5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1172068-33-5

5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B6320788
CAS No.: 1172068-33-5
M. Wt: 260.02 g/mol
InChI Key: ZUOPKGTYJJCCND-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that contains a pyrrolo[2,3-b]pyridine core with bromine, fluorine, and nitro substituents. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with its targets by inhibiting the FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Biochemical Pathways

The inhibition of FGFRs by this compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate various biological processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is noted that the compound with low molecular weight would be an appealing lead compound, which suggests potential for good bioavailability .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

It is known that the efficacy of fgfr inhibitors can be influenced by the genetic and cellular context, including the presence of specific mutations in fgfrs and the activation state of downstream signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step procedures starting from commercially available precursors. One common method involves the bromination and fluorination of a pyrrolo[2,3-b]pyridine derivative, followed by nitration.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine: has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other pharmacologically active compounds.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Chemical Biology: Employed in the development of chemical probes for studying biological pathways.

    Material Science:

Comparison with Similar Compounds

5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine: can be compared with other similar compounds, such as:

The presence of the bromine, fluorine, and nitro groups in This compound makes it unique in terms of its electronic properties and potential biological activities.

Properties

IUPAC Name

5-bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFN3O2/c8-3-1-10-7-5(6(3)9)4(2-11-7)12(13)14/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOPKGTYJJCCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=CN=C2N1)Br)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (10 g, 47 mmol) was added to fuming nitric acid (50 mL) at 0° C., and the reaction was stirred at 0° C. for 30 minutes. Ice (300 mL) was added, and the reaction was allowed to warm to room temperature. The resulting suspension was filtered and dried under high vacuum to provide 5-bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (9.2 g, 76% yield) as a solid. 1H NMR (400 MHz, (CD3)2SO) δ 13.63 (br s, 1H), 8.85 (s, 1H), 8.56 (d, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
Ice
Quantity
300 mL
Type
solvent
Reaction Step Two

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